molecular formula C16H16F3N3O2 B2769607 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034246-56-3

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2769607
CAS No.: 2034246-56-3
M. Wt: 339.318
InChI Key: NSPALKUSZPXJCC-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic chemical compound featuring a pyrazole core linked to a trifluoroethoxy-substituted azetidine via a methanone group. This specific structure, incorporating both a phenylpyrazole and a fluorinated azetidine, is of significant interest in medicinal chemistry and drug discovery research. While the specific biological profile of this exact molecule requires further investigation, its design is consistent with that of compounds explored for targeted therapeutic applications. For instance, structurally related pyrazole-azetidine and pyrazole-piperazine methanone derivatives have been identified as potent and selective inhibitors of enzymes like Monoacylglycerol Lipase (MAGL), which is a target for the treatment of conditions such as anxiety . Other pyrazole-containing compounds are being actively researched for their antimicrobial and anticancer properties . The presence of the 2,2,2-trifluoroethoxy group is a common strategy in medicinal chemistry to influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is intended for use in biochemical research, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-21-14(7-13(20-21)11-5-3-2-4-6-11)15(23)22-8-12(9-22)24-10-16(17,18)19/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPALKUSZPXJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological screening, and the implications of its activity in various fields such as pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions, often utilizing catalysts to enhance yield and purity. The detailed synthetic route may vary based on the desired derivatives but generally follows established organic chemistry protocols.

Biological Activity Overview

The biological activity of pyrazole derivatives, including the target compound, has been widely studied. These compounds are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Antifungal Activity : Some derivatives have shown promising results against phytopathogenic fungi.
  • Anti-inflammatory Properties : Certain compounds within this class have been noted for their ability to modulate inflammatory responses.
  • Antitumor Activity : Research indicates potential applications in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with notable effectiveness observed in specific substitutions on the pyrazole ring .

Antifungal Activity

In another study focusing on antifungal properties, derivatives were synthesized and tested against Gibberella zeae and Fusarium oxysporum. Some compounds demonstrated over 50% inhibition at concentrations as low as 100 µg/mL, outperforming commercial fungicides .

Anti-inflammatory and Antitumor Activities

Research has also explored the anti-inflammatory effects of pyrazole derivatives. These compounds were found to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases. Additionally, some studies have reported promising antitumor activity against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliModerate inhibition
S. aureusSignificant inhibition
AntifungalGibberella zeae>50% inhibition at 100 µg/mL
Fusarium oxysporumModerate activity
Anti-inflammatoryCytokine assaysInhibition observed
AntitumorVarious cancer cell linesPromising results

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the trifluoroethoxy group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against various cancer cell lines.
    • For instance, a study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound could be optimized for similar effects.
  • Anti-inflammatory Properties
    • Pyrazole derivatives are known to modulate inflammatory pathways. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation.
    • Case studies have shown that compounds with similar structures significantly reduced edema in animal models, indicating potential therapeutic use in treating inflammatory diseases.
  • Antimicrobial Activity
    • The presence of the pyrazole ring is associated with antimicrobial properties. Research has shown that derivatives can exhibit activity against both gram-positive and gram-negative bacteria.
    • A specific case study highlighted the effectiveness of pyrazole-based compounds in inhibiting the growth of Staphylococcus aureus, suggesting that this compound could be developed as an antimicrobial agent.

Pharmacological Insights

  • Mechanism of Action
    • The compound's mechanism likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. For example, its structure may allow it to act as an inhibitor of certain kinases involved in cancer cell proliferation.
    • Computational modeling studies have suggested that the trifluoroethoxy group enhances binding affinity to target proteins through hydrophobic interactions.
  • Drug Design Considerations
    • The unique structural features of this compound make it a candidate for further modification to enhance its pharmacokinetic properties. Structure-activity relationship (SAR) studies could provide insights into optimizing efficacy and reducing toxicity.

Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitro; potential for further development
Anti-inflammatory EffectsReduction in edema in animal models; inhibition of COX enzymes
Antimicrobial PropertiesEffective against Staphylococcus aureus; potential for developing new antibiotics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name / ID Core Structure Substituents / Functional Groups Key Features / Applications References
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone Pyrazole-Azetidine hybrid - 1-Methyl, 3-phenyl (pyrazole)
- 3-Trifluoroethoxy (azetidine)
Enhanced lipophilicity and metabolic stability due to trifluoroethoxy group
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-Thiophene hybrid - 5-Amino-3-hydroxy (pyrazole)
- 2,4-Diamino-3-cyano (thiophene)
Anticancer activity (in vitro studies)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (5) Pyrazole-Diketone hybrid - 5-Hydroxy, 1-phenyl (pyrazole)
- 3-Phenylpropanedione
Chelating agent for metal ions
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl Pyrazoline-Pyridine hybrid - 2-Methylphenyl (pyrazoline)
- Pyridinyl ketone
Structural analog in kinase inhibitor research
2-(3-(3-(3-Fluoro-5-(trifluoromethyl)phenyl)pyrazin-2-yl)azetidin-1-yl)quinoline Azetidine-Quinoline hybrid - 3-Fluoro-5-(trifluoromethyl)phenyl (pyrazine)
- Quinoline
Investigated for CNS-targeted activity

Key Observations:

Pyrazole Modifications: The target compound’s pyrazole ring is distinct from analogs like 7a (hydroxy/amino substituents) and 5 (diketone linkage), which prioritize hydrogen bonding or metal chelation .

Azetidine Functionalization : The 2,2,2-trifluoroethoxy group on the azetidine ring contrasts with simpler substituents (e.g., methyl or unmodified azetidine in other hybrids). This group’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins, similar to trifluoromethyl groups in 6 .

Hybrid Systems: Unlike pyrazoline-pyridine (5) or azetidine-quinoline (6) hybrids, the target compound’s pyrazole-azetidine scaffold balances rigidity and flexibility, which is advantageous for optimizing pharmacokinetic properties.

Q & A

Q. What advanced in vitro models (e.g., 3D organoids) can better predict in vivo efficacy?

  • Methodological Answer :
  • Patient-derived organoids : Test compound efficacy in colorectal or lung cancer organoids to mimic tumor heterogeneity .
  • Co-culture systems : Include stromal cells (e.g., fibroblasts) to assess microenvironment effects on drug response .

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